REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][C:6]1([C:12]([O:14]CC)=O)[CH2:10][C:9](=[O:11])[NH:8][CH2:7]1)C.[CH3:18][NH2:19]>>[CH3:18][N:19]1[C:4](=[O:3])[CH2:5][C:6]2([CH2:10][C:9](=[O:11])[NH:8][CH2:7]2)[C:12]1=[O:14]
|
Name
|
|
Quantity
|
20.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1(CNC(C1)=O)C(=O)OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
(1981)]in
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
220 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed in an oil bath
|
Type
|
DISTILLATION
|
Details
|
to distill from the open flask
|
Type
|
CUSTOM
|
Details
|
The crude product was crystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C2(CC1=O)CNC(C2)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.56 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |